![molecular formula C7H3BrClF3O2 B2845315 4-Bromo-2-chloro-5-(trifluoromethoxy)phenol CAS No. 1824642-82-1](/img/structure/B2845315.png)
4-Bromo-2-chloro-5-(trifluoromethoxy)phenol
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Overview
Description
“4-Bromo-2-chloro-5-(trifluoromethoxy)phenol” is a chemical compound with the molecular formula C7H3BrClF3O2 . It has a molecular weight of 291.45 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-chloro-5-(trifluoromethoxy)phenol” can be represented by the SMILES stringOC1=CC(OC(F)(F)F)=C(Br)C=C1Cl
. This indicates that the molecule consists of a phenol ring with bromo, chloro, and trifluoromethoxy substituents. Physical And Chemical Properties Analysis
“4-Bromo-2-chloro-5-(trifluoromethoxy)phenol” is a solid at room temperature . It has a molecular weight of 291.45 . The compound’s InChI code is1S/C7H3BrClF3O2/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2,13H
.
Scientific Research Applications
Key Intermediate for Fluazifop Synthesis
2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop synthesis, can be obtained from 4-bromo-2-chloro-5-(trifluoromethoxy)phenol. Fluazifop is a widely used herbicide. Research on this pathway can enhance herbicide production efficiency .
Custom Synthesis and Bulk Manufacturing
Researchers and manufacturers can utilize 4-Bromo-2-chloro-5-(trifluoromethoxy)phenol for custom synthesis and bulk production. Its availability makes it a valuable building block for various chemical processes .
Safety and Hazards
The safety data sheet for “4-Bromo-2-chloro-5-(trifluoromethoxy)phenol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, avoid getting the compound in eyes or on skin, and to use only under a chemical fume hood .
properties
IUPAC Name |
4-bromo-2-chloro-5-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSQHIDGRAKMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-5-(trifluoromethoxy)phenol |
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